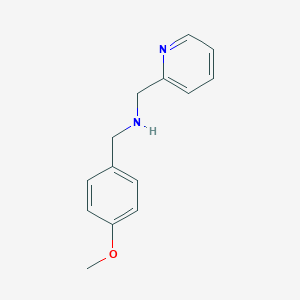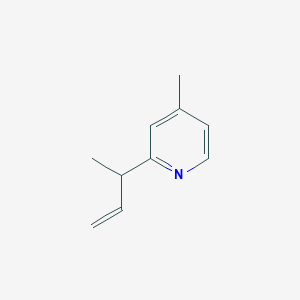
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Buten-2-yl)-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-2-yl)-4-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with 3-buten-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Buten-2-yl)-4-methylpyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Buten-2-yl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Halogenated pyridines.
Wissenschaftliche Forschungsanwendungen
2-(3-Buten-2-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-buten-2-ol: Shares a similar butenyl group but differs in the presence of a hydroxyl group.
4-Methylpyridine: Lacks the butenyl substituent, making it less reactive in certain chemical reactions.
3-Buten-2-yl Acetate: Contains an ester functional group instead of the pyridine ring.
Uniqueness
2-(3-Buten-2-yl)-4-methylpyridine is unique due to the combination of the butenyl group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113985-36-7 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
2-but-3-en-2-yl-4-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9(3)10-7-8(2)5-6-11-10/h4-7,9H,1H2,2-3H3 |
InChI-Schlüssel |
ZYFVPQVOKNXVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C)C=C |
Kanonische SMILES |
CC1=CC(=NC=C1)C(C)C=C |
Synonyme |
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


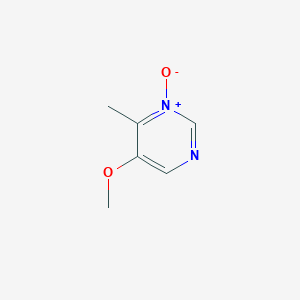
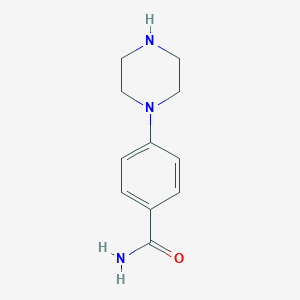
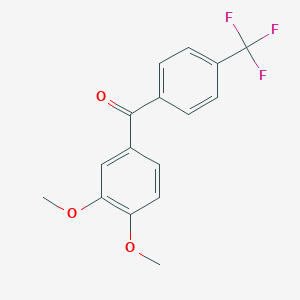
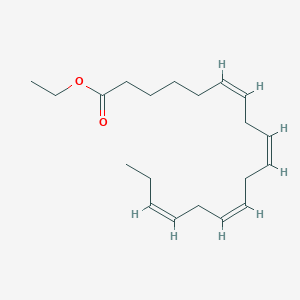
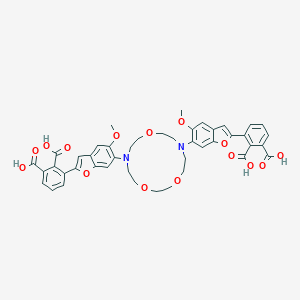
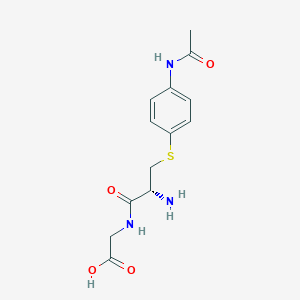

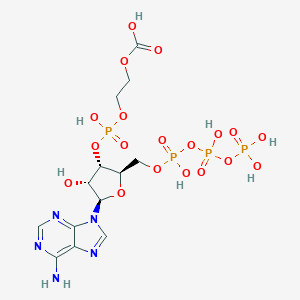
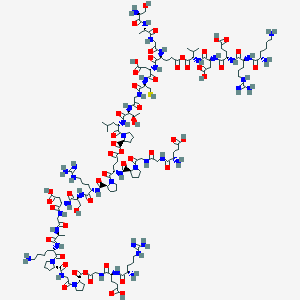
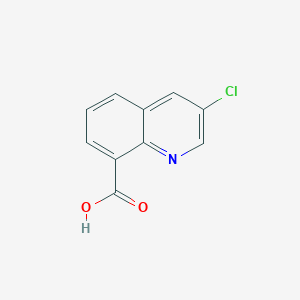
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
